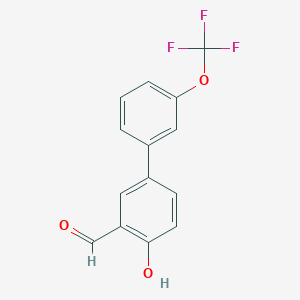

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol

Description

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol is a phenolic compound featuring a formyl group at the 2-position and a 3-trifluoromethoxyphenyl substituent at the 4-position. Such compounds are frequently employed in pharmaceutical intermediates, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDZZOUMUADSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685333 | |

| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-39-5 | |

| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phenolic Core Functionalization

The phenolic backbone serves as the foundational structure. Protection of the hydroxyl group is often necessary to prevent undesired side reactions during subsequent steps. Benzyl ether protection, as demonstrated in analogous trifluoromethylphenol syntheses, involves reacting the phenol with sodium benzylate under inert conditions. For example, sodium hydride in dimethylacetamide (DMA) facilitates the formation of a benzyl-protected intermediate, which stabilizes the phenol during further reactions.

Introducing the 3-Trifluoromethoxyphenyl Group

The 3-trifluoromethoxyphenyl moiety is typically introduced via cross-coupling reactions. The Suzuki–Miyaura coupling is a preferred method due to its tolerance for functional groups and high regioselectivity. A boronic ester derivative of 3-trifluoromethoxyphenyl can react with a halogenated phenolic precursor (e.g., 4-bromophenol) in the presence of a palladium catalyst. Optimized conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

-

Temperature : 80–100°C, 12–24 hours

This step achieves the biaryl linkage while preserving the trifluoromethoxy group’s integrity.

Formylation Techniques

Vilsmeier–Haack Reaction

The formyl group is introduced via the Vilsmeier–Haack reaction , which employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Key parameters include:

-

Reagents : DMF (2.5 equiv), POCl₃ (1.5 equiv)

-

Solvent : Dichloroethane (DCE)

-

Temperature : 0°C to room temperature, 4–6 hours

-

Workup : Quenching with aqueous NaHCO₃ followed by extraction with ethyl acetate.

This method selectively formylates the ortho position relative to the hydroxyl group, driven by the directing effects of the phenolic oxygen.

Directed Ortho-Metalation (DoM)

Alternatively, lithiation strategies enable regioselective formylation. Using a bulky base such as LDA (lithium diisopropylamide), the phenol is deprotonated at the ortho position, followed by quenching with DMF to yield the formyl derivative. Conditions include:

-

Base : LDA (2.2 equiv)

-

Solvent : THF at -78°C

-

Electrophile : DMF (1.5 equiv)

This approach avoids the harsh acidic conditions of the Vilsmeier method but requires stringent temperature control.

Deprotection and Final Isolation

Hydrogenolytic Debenzylation

The benzyl protecting group is removed via catalytic hydrogenation:

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Solvent : Ethanol or methanol

This step regenerates the phenolic hydroxyl group without affecting the trifluoromethoxy or formyl substituents.

Purification Methods

Crude products are purified via:

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients (yield: 60–75%).

-

Recrystallization : Ethyl acetate/hexane mixtures enhance purity (>95% by HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki + Vilsmeier | 65–70 | 92–95 | High regioselectivity, scalable | POCl₃ handling requires caution |

| DoM + Benzylation | 55–60 | 90–93 | Mild conditions, no acidic reagents | Low-temperature sensitivity |

| Direct Coupling | 50–55 | 85–90 | Fewer steps | Competing side reactions |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination, and chlorosulfonic acid (HSO3Cl) for sulfonation.

Major Products Formed

Oxidation: 2-Carboxy-4-(3-trifluoromethoxyphenyl)phenol.

Reduction: 2-Hydroxymethyl-4-(3-trifluoromethoxyphenyl)phenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Substituent (Position) | Molecular Formula | Molecular Weight | XLogP3 | Purity | Price (250mg) |

|---|---|---|---|---|---|---|---|

| 2-Formyl-4-(4-trifluoromethylphenyl)phenol | 893737-67-2 | CF₃ (para) | C₁₄H₉F₃O₂ | 266.22 | 4.1 | 95% | $235.00 |

| 2-Formyl-4-(3-trifluoromethylphenyl)phenol | 893737-70-7 | CF₃ (meta) | C₁₄H₉F₃O₂ | 266.22 | *N/A | *N/A | *N/A |

| Target Compound (hypothetical) | *N/A | OCF₃ (meta) | C₁₄H₉F₃O₃ | 282.22 | *N/A | *N/A | *N/A |

Key Observations :

Meta-substitution (e.g., CAS 893737-70-7) introduces steric hindrance, which may reduce reactivity in coupling reactions or enzymatic interactions .

Substituent Type: The trifluoromethoxy (OCF₃) group in the target compound is more polar than CF₃ due to the oxygen atom, likely lowering lipophilicity (hypothetical XLogP3 < 4.1) and altering solubility profiles . CF₃ groups are known for enhancing metabolic stability in drug candidates, while OCF₃ may offer distinct pharmacokinetic advantages, such as reduced plasma protein binding .

Physicochemical and Application Differences

Lipophilicity and Solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated precursor under palladium catalysis. For example, coupling 3-trifluoromethoxyphenylboronic acid with a suitably substituted bromophenol derivative in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the formyl proton (~10 ppm, singlet) and aromatic protons (splitting patterns depend on substitution). The trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal near -58 ppm .

- FT-IR : Key peaks include the formyl C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹, broad).

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (using programs like ORTEP-3) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding involving the phenolic -OH) .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence electronic properties and regioselectivity in further functionalization?

- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing due to its inductive (-I) effect, directing electrophilic substitution to the ortho/para positions relative to the phenol. For example, nitration or halogenation reactions favor the para position to the phenolic -OH. Computational studies (DFT, using Gaussian 09) can quantify electron density distribution, revealing lowered LUMO energy at specific sites, which enhances reactivity toward nucleophilic attacks . Experimental validation involves monitoring reaction intermediates via LC-MS and comparing yields under varying electronic conditions.

Q. What strategies mitigate instability of the formyl group under acidic or basic conditions?

- Methodological Answer : The aldehyde group is prone to oxidation or aldol condensation under basic conditions. To stabilize it:

- Use protective groups (e.g., acetal formation with ethylene glycol) during synthetic steps requiring basic pH .

- Conduct reactions in anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor degradation via TLC or in-situ IR spectroscopy. For instance, loss of the C=O stretch indicates aldehyde oxidation, necessitating reaction optimization (e.g., lower temperature, shorter reaction times) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to target proteins (e.g., enzymes or receptors). The trifluoromethoxy group’s hydrophobicity and the formyl group’s hydrogen-bonding capacity are modeled to evaluate interactions with active sites. Pharmacophore mapping identifies critical functional groups for activity, guiding structural modifications. Validation involves correlating computational binding scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in analyzing byproducts from its reactions, and how are they resolved?

- Methodological Answer : Common byproducts include oxidized aldehydes (carboxylic acids) or dimerized species. Advanced techniques for identification:

- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric species (e.g., [M+H]+ vs. dimer fragments).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.

- X-ray Photoelectron Spectroscopy (XPS) : Detects fluorine environments to confirm -OCF₃ integrity under reaction conditions. Contradictions in byproduct profiles across studies may arise from solvent polarity or catalyst choice, requiring systematic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.